1,1-Diphenylurea

Vue d'ensemble

Description

Asym-diphenylurea appears as needles or white crystals. (NTP, 1992)

Applications De Recherche Scientifique

Anticancer Applications

1,1-Diphenylurea is significant in the field of cancer research. It forms an important link in designing active substances for treating cancer due to its ability to bind with certain acceptors. Diphenylurea shows activity against several human cancer cell lines and is used in synthesizing various anticancer agents, such as sorafenib. It inhibits cell signaling transduction pathways like RAS-RAF-MEK-ERK and PI3K-Akt-mTOR, essential in cancer development. Additionally, it inhibits tumor cell growth by targeting multiple receptor tyrosine kinases, such as VEGFRs, PDGFRs, and EGFRs. Diphenylurea derivatives are also applied in the synthesis of Aurora kinases inhibitors and HDAC inhibitors, which affect cell division and differentiation (W. Yicong, Ren Xinyue, & Guo-Wu Rao, 2019).

Plant Biology and Agriculture

In the agricultural sector, this compound derivatives have been found to stimulate somatic embryogenesis in various Citrus species. They have shown higher embryogenic performance compared to classical cytokinins, indicating their potential in plant tissue culture and plant breeding (A. Carra et al., 2006).

Antiviral Pharmaceutical Research

Research on the conformational preferences of this compound has provided insights into its role in antiviral pharmaceuticals. Studies have explored its structure and binding properties, which are crucial for developing effective antiviral drugs (R. Emery et al., 2004).

Synthetic Chemistry

This compound is an intermediate in phosgene-free synthesis routes for important chemicals like methyl N-phenylcarbamate and phenyl isocyanate. This showcases its role in developing safer, more environmentally friendly chemical synthesis methods (A. Vavasori & L. Ronchin, 2012).

Antibacterial Applications

Diphenylurea derivatives have been identified as a new class of antibacterial agents, particularly effective against methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA & VRSA). Their structure-activity relationships have been extensively studied, indicating their potential as therapeutic agents in combating bacterial resistance (I. Eissa et al., 2017).

Alzheimer's Disease Research

In the context of Alzheimer's disease, 1,3-diphenylurea derivatives have been designed to act as dual-target-directed agents. They combine BACE 1 inhibitor properties with metal chelating abilities, offering a novel approach in Alzheimer's disease treatment research (Wenhai Huang et al., 2010).

Propriétés

| 603-54-3 | |

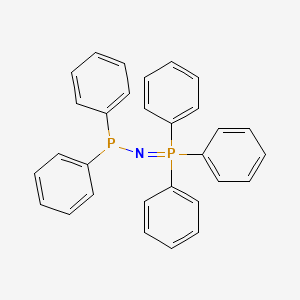

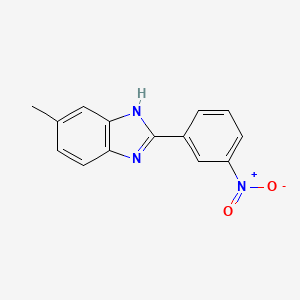

Formule moléculaire |

C13H12N2O |

Poids moléculaire |

212.25 g/mol |

Nom IUPAC |

1,1-diphenylurea |

InChI |

InChI=1S/C13H12N2O/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,14,16) |

Clé InChI |

XKAFKUGMXFMRCC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N |

SMILES canonique |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N |

Point d'ébullition |

Decomposes (NTP, 1992) |

Densité |

1.276 (NTP, 1992) |

melting_point |

372 °F (NTP, 1992) |

| 603-54-3 26763-63-3 |

|

Description physique |

Asym-diphenylurea appears as needles or white crystals. (NTP, 1992) |

Solubilité |

less than 1 mg/mL at 72° F (NTP, 1992) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B1616768.png)